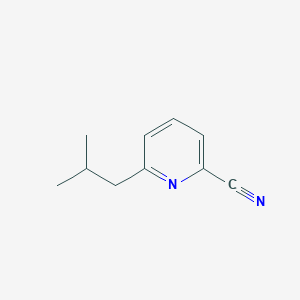
6-Isobutylpicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isobutylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an isobutyl group attached to the pyridine ring, along with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutylpicolinonitrile typically involves the reaction of picolinonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
6-Isobutylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Isobutylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Isobutylpicolinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the isobutyl group can enhance the compound’s hydrophobic interactions with lipid membranes, influencing its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of an isobutyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of an isobutyl group.
6-Propylpicolinonitrile: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
6-Isobutylpicolinonitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The bulkiness and hydrophobicity of the isobutyl group can affect the compound’s interactions with molecular targets, making it distinct from its analogs.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
6-(2-methylpropyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)6-9-4-3-5-10(7-11)12-9/h3-5,8H,6H2,1-2H3 |
InChIキー |
AACNYUMZOSKSDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC(=CC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


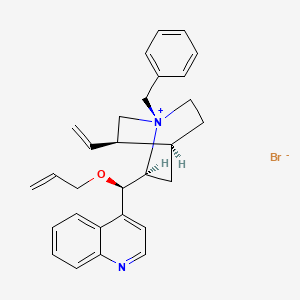
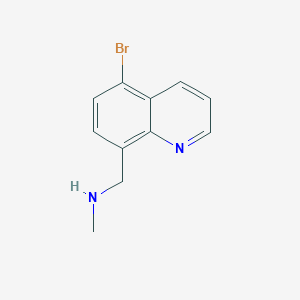
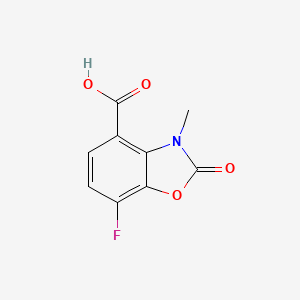
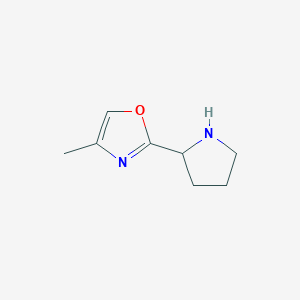
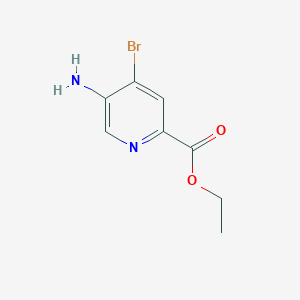
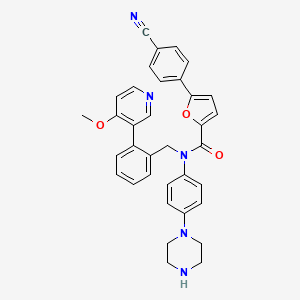
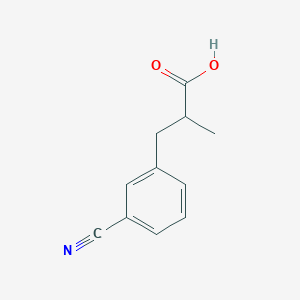

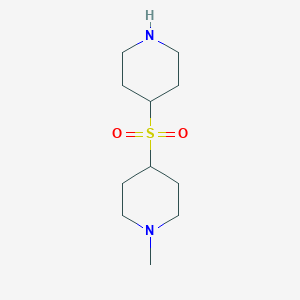

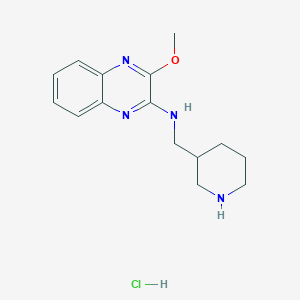
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
![tert-butyl-dimethyl-[(Z)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane](/img/structure/B12976496.png)

